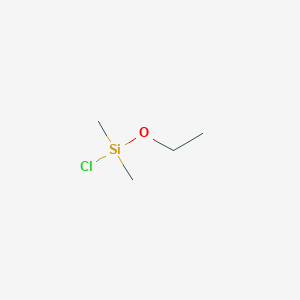
Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate
Overview
Description
Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate is a chemical compound with the CAS Number: 1826110-25-1 . It has a molecular weight of 290.11 . The IUPAC name for this compound is ethyl 5-bromo-2,6-dimethoxynicotinate . The InChI code for this compound is 1S/C10H12BrNO4/c1-4-16-10 (13)6-5-7 (11)9 (15-3)12-8 (6)14-2/h5H,4H2,1-3H3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO4/c1-4-16-10 (13)6-5-7 (11)9 (15-3)12-8 (6)14-2/h5H,4H2,1-3H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.11 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Potential Scientific Research Applications
1. Biomass Conversion to Valuable Chemicals
Compounds similar to Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate may be used in the synthesis of platform chemicals from plant biomass, potentially serving as intermediates in the production of polymers, fuels, and various functional materials. For instance, derivatives of 5-Hydroxymethylfurfural (HMF), a key biomass-derived chemical, have been extensively studied for their role in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
2. Electrochemical Surface Finishing and Energy Storage
Research on electrochemical technologies utilizing haloaluminate room-temperature ionic liquids (RTILs) suggests a potential role for pyridine derivatives in enhancing electroplating and energy storage solutions (Tsuda, Stafford, & Hussey, 2017). This compound might find applications in developing novel electrochemical processes or materials.
3. Polysaccharide Interactions for Material Science
The interaction of ionic liquids with polysaccharides, including the modification of cellulose, points to the importance of pyridine derivatives in creating new materials with enhanced properties (Heinze et al., 2008). Such compounds could be instrumental in developing innovative biomaterials.
4. Novel Catalysts for Organic Synthesis
Hybrid catalysts, including those based on pyridine derivatives, are crucial for synthesizing complex organic compounds. Their use in creating 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) showcases the potential of such catalysts in medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4/c1-4-16-10(13)6-5-7(11)9(15-3)12-8(6)14-2/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJYDZAGLWQUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178557 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-25-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2,6-dimethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dioxaspiro[3.4]octan-2-one](/img/structure/B3247956.png)









![N~2~,N~4~,N~6~-Tris[3,4-bis(dodecyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B3248037.png)



